molecular formula C9H20O2S2 B12843183 Methyl-octoxy-oxo-sulfanylidene-lambda6-sulfane

Methyl-octoxy-oxo-sulfanylidene-lambda6-sulfane

Cat. No.: B12843183
M. Wt: 224.4 g/mol
InChI Key: NPAFUPIVZDJQSN-UHFFFAOYSA-N
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Description

Methyl-octoxy-oxo-sulfanylidene-lambda⁶-sulfane is a hypothetical organosulfur compound characterized by a sulfur atom in the lambda⁶ (hypervalent) oxidation state, featuring methyl (-CH₃), octoxy (-OC₈H₁₇), oxo (=O), and sulfanylidene (=S) substituents. These analogs include sulfoximines, sulfonimidoyls, and sulfoxides, which share critical electronic and steric properties with the target compound.

Properties

Molecular Formula

C9H20O2S2

Molecular Weight

224.4 g/mol

IUPAC Name

methyl-octoxy-oxo-sulfanylidene-λ6-sulfane

InChI

InChI=1S/C9H20O2S2/c1-3-4-5-6-7-8-9-11-13(2,10)12/h3-9H2,1-2H3

InChI Key

NPAFUPIVZDJQSN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOS(=O)(=S)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-octoxy-oxo-sulfanylidene-lambda6-sulfane typically involves the reaction of methyl groups with sulfur and oxygen-containing reagents. One common method includes the use of dimethyl sulfoxide (DMSO) as a starting material, which reacts with ammonium carbamate in the presence of a catalyst like PhI(OAc)2. The reaction is carried out in methanol at room temperature for about an hour, followed by purification through column chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl-octoxy-oxo-sulfanylidene-lambda6-sulfane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into sulfides.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted sulfides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl-octoxy-oxo-sulfanylidene-lambda6-sulfane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl-octoxy-oxo-sulfanylidene-lambda6-sulfane involves its interaction with molecular targets through its sulfur and oxygen atoms. It can form covalent bonds with nucleophilic sites on enzymes and other biomolecules, thereby modulating their activity. The pathways involved include redox reactions and nucleophilic substitution, which can alter the function of the target molecules.

Comparison with Similar Compounds

Key Structural Analogs from Evidence

The following compounds, identified in the evidence, serve as relevant comparators due to their lambda⁶-sulfur configurations and functional group diversity:

Compound Name (CAS No.) Molecular Formula Molecular Weight Functional Groups Key Applications/Properties
4-{[Dimethyl(oxo)-lambda⁶-sulfanylidene]amino}benzoic acid (1934507-13-7) C₉H₁₁NO₃S 213.26 Sulfoximine, carboxylic acid Pharmaceutical intermediates, hydrogen bonding
(4-Chlorophenyl)-imino-oxo-thiophen-2-yl-lambda⁶-sulfane (175202-98-9) C₁₀H₈ClNOS₂ 265.76 Sulfonimidoyl, thiophene, chlorophenyl Catalysis, ligand design
2-Chloro-N-[dimethyl(oxo)-lambda⁶-sulfanylidene]acetamide (1855705-79-1) C₅H₉ClN₂O₂S 204.65 Sulfoximine, acetamide, chloro Agrochemical precursors
Dimethyl Sulfoxide (DMSO) (67-68-5) C₂H₆OS 78.13 Sulfoxide, polar aprotic solvent Solvent, cryoprotectant

Structural and Functional Differences

Sulfur Coordination Environment: Lambda⁶-Sulfane Analogs: The sulfoximine (S=O with two methyl groups) in and and sulfonimidoyl (S=O with imino and aryl groups) in exhibit tetrahedral sulfur geometry with hypervalent bonding. In contrast, DMSO has a simpler sulfoxide (S=O) structure with trigonal pyramidal geometry. Substituent Effects: The octoxy group in the target compound would introduce significant steric bulk compared to the methyl or chloro substituents in analogs like or . This could influence solubility and reactivity.

Electronic Properties: Sulfoximines (e.g., ) are more electron-withdrawing than sulfoxides (DMSO) due to the additional nitrogen substituent, enhancing their stability in acidic conditions .

Thermodynamic Stability :

  • Sulfoximines (e.g., ) exhibit higher thermal stability (decomposition >200°C) compared to sulfonimidoyls (e.g., , decomposition ~150°C) due to resonance stabilization of the S=O bond .

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